molecular formula C10H12FNO2 B1439073 N-[2-(3-fluorophenoxy)ethyl]acetamide CAS No. 1172811-59-4

N-[2-(3-fluorophenoxy)ethyl]acetamide

Cat. No. B1439073
M. Wt: 197.21 g/mol
InChI Key: CIVRAJXNCXZDEL-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenoxy)ethyl]acetamide, also known as ‘flumazenil acetamide’, is an organic compound that belongs to the benzodiazepine class of drugs1. It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 g/mol1.



Synthesis Analysis

The synthesis of N-[2-(3-fluorophenoxy)ethyl]acetamide is not explicitly mentioned in the search results. However, a related compound, Acetamide, can be synthesized by the formal condensation of acetic acid with ammonia2. Please consult a chemistry professional for more specific synthesis methods.



Molecular Structure Analysis

The molecular structure of N-[2-(3-fluorophenoxy)ethyl]acetamide is not explicitly provided in the search results. However, its molecular formula is C10H12FNO21, which suggests it contains 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.



Chemical Reactions Analysis

The specific chemical reactions involving N-[2-(3-fluorophenoxy)ethyl]acetamide are not provided in the search results. For detailed information about its chemical reactions, please refer to specialized chemical databases or literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-[2-(3-fluorophenoxy)ethyl]acetamide are not explicitly mentioned in the search results. However, its molecular weight is 197.21 g/mol1.


Scientific Research Applications

Chemical Reactivity and Synthetic Utility

N-[2-(3-fluorophenoxy)ethyl]acetamide is a compound of interest due to its role as an intermediate in the synthesis of heterocyclic systems. Its chemical reactivity has been explored for creating synthetically useful and novel heterocyclic compounds. Such compounds have applications in various fields, including medicinal chemistry, where they may serve as building blocks for pharmacologically active molecules (Gouda et al., 2015).

Environmental Impact and Degradation Pathways

Research on related acetamide derivatives has provided insights into their environmental fate, degradation pathways, and potential toxicity. Advanced Oxidation Processes (AOPs) have been studied for their effectiveness in breaking down acetamide compounds in aquatic environments, leading to various by-products. Understanding these pathways is crucial for assessing the environmental impact and for the development of treatment technologies to mitigate potential hazards (Qutob et al., 2022).

Medicinal Chemistry and Pharmacological Activities

N-[2-(3-fluorophenoxy)ethyl]acetamide derivatives have been investigated for their pharmacological activities. Phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, have been explored as therapeutic candidates in medicinal chemistry. These investigations aim to design and develop new pharmaceutical compounds with improved safety and efficacy profiles, enhancing life quality through better disease management (Al-Ostoot et al., 2021).

Safety And Hazards

The specific safety and hazards information for N-[2-(3-fluorophenoxy)ethyl]acetamide is not provided in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.


Future Directions

The future directions of N-[2-(3-fluorophenoxy)ethyl]acetamide are not explicitly mentioned in the search results. However, as a benzodiazepine class drug1, it may have potential applications in the treatment of various neurological and psychological conditions.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

N-[2-(3-fluorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVRAJXNCXZDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-fluorophenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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